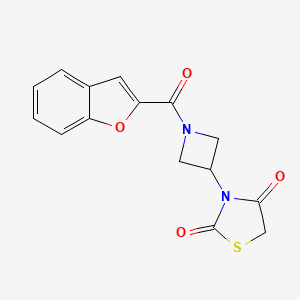

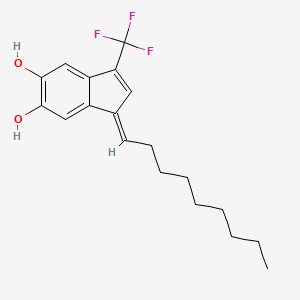

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

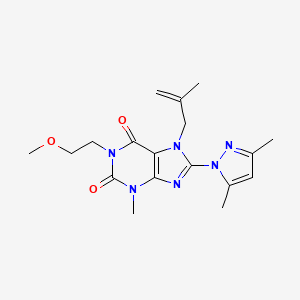

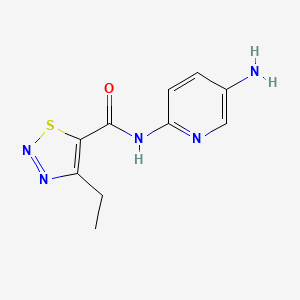

“3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (also called glitazone) is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

The synthesized molecules were evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential was evaluated against selected fungal and bacterial strains . The antioxidant potential of the synthesized analogues was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity .Scientific Research Applications

Euglycemic and Biological Activities

- A study by de Nanteuil et al. (1995) explored thiazolidine-2,4-dione derivatives for their blood glucose-lowering effects. These compounds were tested in obese and insulin-resistant mice, showing a decrease in insulin and triglyceride levels. Particularly, benzofurane derivatives were noted for their potency.

Synthesis and Pharmacological Evaluation

- Mistry and Desai (2006) in their work published in ChemInform investigated the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-ones. Their study highlighted the antimicrobial activity against various bacteria and fungi, showcasing the compound's potential in microbial resistance applications. Read more.

Antidiabetic and Hypolipidemic Agents

- Research by Reddy et al. (1999) focused on thiazolidinedione derivatives with benzofuran moieties for their antidiabetic properties. These compounds showed significant euglycemic activity and potential as hypolipidemic agents.

Antimicrobial and Antifungal Evaluation

- Jat et al. (2006) synthesized various thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activities. The study indicated these compounds' effectiveness against a range of bacteria and fungi. Find out more.

Anti-Diabetic and Renoprotective Activity

- A study by Abeed et al. (2017) investigated benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities. Some compounds demonstrated notable anti-diabetic potency and renoprotective activity.

Antiproliferative Activity Against Human Cancer Cell Lines

- The work of Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some compounds showed potent activity, indicating their potential in cancer therapy.

Synthesis and Hypoglycemic Activity

- Oguchi et al. (2000) designed and synthesized imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity. These compounds showed promise as potential antidiabetic agents. Learn more.

Selective Cytotoxic and Genotoxic Activities

- Rodrigues et al. (2018) explored benzylidene-2,4-thiazolidinedione derivatives for their cytotoxicity and genotoxicity, especially against lung cancer cells. The study highlights the compound's selective action against cancerous cells. Read more.

Mechanism of Action

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .

Mode of Action

The mode of action of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves interaction with its targets, leading to changes in cellular processes. For instance, TZD analogues improve insulin resistance by activating the PPAR-γ receptor . This activation leads to changes in the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Biochemical Pathways

The biochemical pathways affected by 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely related to glucose and lipid metabolism, given the compound’s association with the PPAR-γ receptor . Activation of this receptor can lead to downstream effects such as increased glucose uptake, decreased hepatic glucose production, and improved lipid profile .

Pharmacokinetics

Thiazolidine motifs, which this compound is a part of, have been used as vehicles in the synthesis of valuable organic combinations to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of the action of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to include improved insulin sensitivity and changes in glucose and lipid metabolism, given its association with the PPAR-γ receptor . These changes can lead to improved control of blood glucose levels and a better lipid profile .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-13-8-22-15(20)17(13)10-6-16(7-10)14(19)12-5-9-3-1-2-4-11(9)21-12/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHMCXJUYFWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)

![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)